2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
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Overview
Description
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxypyridine-2-carbonitrile with O-substituted hydroxylamines in a three-step procedure . Another approach includes the use of palladium-catalyzed reactions to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid , while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with anti-inflammatory and analgesic properties
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactive derivatives are believed to exert their effects by modulating enzyme activity or receptor binding, leading to changes in cellular signaling pathways. Detailed studies on the exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride
- 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
- methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate
Uniqueness
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid stands out due to its specific ring structure and the position of the carboxylic acid group, which can influence its reactivity and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)5-1-2-6-7(10-5)9-3-4-13-6/h1-2H,3-4H2,(H,9,10)(H,11,12) |
InChI Key |
CRNWHQRDFZGIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)C(=O)O |
Origin of Product |
United States |
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